1-(oxetan-2-yl)ethan-1-ol, Mixture of diastereomers
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Overview
Description
1-(oxetan-2-yl)ethan-1-ol, a mixture of diastereomers, is a chemical compound that has garnered attention in various fields of scientific research. Diastereomers are stereoisomers that are not mirror images of each other and possess different physical and chemical properties. This compound holds significant potential for enabling breakthroughs in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxetan-2-yl)ethan-1-ol typically involves the reaction of oxetane with ethan-1-ol under specific conditions. The reaction may require the presence of a catalyst and controlled temperature to ensure the formation of the desired diastereomeric mixture. Detailed synthetic routes and reaction conditions can vary based on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of 1-(oxetan-2-yl)ethan-1-ol involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process must ensure consistent quality and yield while adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1-(oxetan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetan-2-yl ethanone derivatives.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The hydroxyl group in 1-(oxetan-2-yl)ethan-1-ol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetan-2-yl ethanone, while reduction could produce different alcohol derivatives. Substitution reactions can lead to a variety of functionalized oxetane compounds.
Scientific Research Applications
1-(oxetan-2-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(oxetan-2-yl)ethan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form specific interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(oxetan-2-yl)propan-1-ol: Similar in structure but with a different alkyl chain length.
1-(oxetan-2-yl)methanol: A simpler analog with a shorter alkyl chain.
2-(oxetan-2-yl)ethanol: Another structural isomer with different positioning of the hydroxyl group.
Uniqueness
1-(oxetan-2-yl)ethan-1-ol stands out due to its specific diastereomeric mixture, which imparts unique physical and chemical properties. These properties make it particularly valuable for applications requiring precise stereochemical control and reactivity .
Properties
CAS No. |
344322-62-9 |
---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.1 |
Purity |
95 |
Origin of Product |
United States |
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